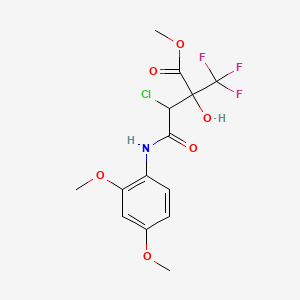
methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
概要
説明
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes chloro, dimethoxyanilino, hydroxy, oxo, and trifluoromethyl groups
準備方法
The synthesis of methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core butanoate structure.
Introduction of functional groups: The chloro, dimethoxyanilino, hydroxy, oxo, and trifluoromethyl groups are introduced through various chemical reactions, such as halogenation, amination, and esterification.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxo and chloro groups, leading to different reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be compared with similar compounds such as:
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(methyl)butanoate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(ethyl)butanoate: Similar structure but has an ethyl group instead of a trifluoromethyl group.
Methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(propyl)butanoate: Similar structure but has a propyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
IUPAC Name |
methyl 3-chloro-4-(2,4-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO6/c1-23-7-4-5-8(9(6-7)24-2)19-11(20)10(15)13(22,12(21)25-3)14(16,17)18/h4-6,10,22H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKCCVQATREFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C(C(=O)OC)(C(F)(F)F)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


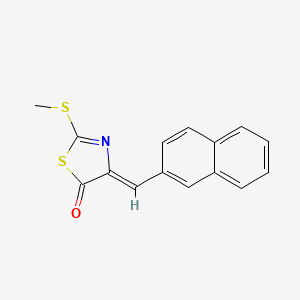
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4789791.png)
![(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4789797.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4789800.png)
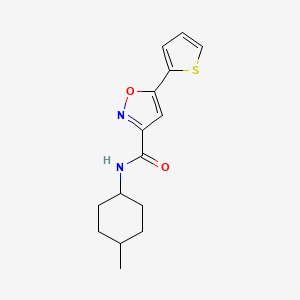
![[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate](/img/structure/B4789816.png)
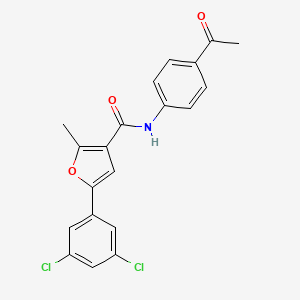
![N~3~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4789827.png)
![N,N-dimethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4789831.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(2-METHOXYPHENETHYL)UREA](/img/structure/B4789845.png)
![3-cyclopropyl-1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4789853.png)
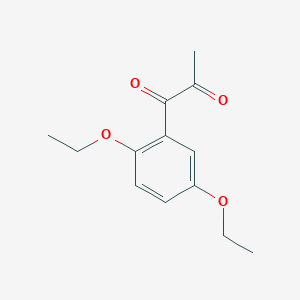
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide](/img/structure/B4789881.png)

